molecular formula C23H19ClFN3O3S B2980314 N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252880-57-1

N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2980314
CAS No.: 1252880-57-1
M. Wt: 471.93
InChI Key: PXZXIBXDBBEIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide-linked 2-chloro-5-fluorophenyl moiety. Its molecular formula is C₂₄H₂₀ClFN₃O₃S, with a molecular weight of 484.95 g/mol. The 3,4-dimethylbenzyl group may enhance lipophilicity and π-π stacking interactions, while the chloro-fluorophenyl acetamide side chain could influence target selectivity and metabolic stability.

Properties

CAS No.

1252880-57-1

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.93

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(25)5-6-17(18)24/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

PXZXIBXDBBEIPO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C23H19ClFN3O3SC_{23}H_{19}ClFN_3O_3S with a molecular weight of 471.9 g/mol. The detailed structural formula and properties are summarized in Table 1.

PropertyValue
Molecular FormulaC23H19ClFN3O3S
Molecular Weight471.9 g/mol
IUPAC NameN-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
InChIInChI=1S/C23H19ClFN3O3S/c1-13...
InChI KeyPXZXIBXDBBEIPO-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted on multicellular spheroids demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against certain bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents enhances its antimicrobial efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in target cells. The thieno[3,2-d]pyrimidine moiety likely plays a crucial role in binding affinity and selectivity towards these biological targets. Further research is needed to elucidate the precise molecular interactions involved.

Case Studies

  • Anticancer Screening : A notable case study involved screening various derivatives of thieno[3,2-d]pyrimidines for anticancer activity using a library of compounds on multicellular spheroids. This compound was identified as one of the most promising candidates due to its potent inhibitory effects on tumor growth .
  • Toxicity Assessment : Toxicological evaluations using zebrafish embryos revealed that while the compound exhibits significant biological activity, it also necessitates careful assessment of its toxicity profile. The acute toxicity was classified as low-to-moderate based on observed effects at varying concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide 3,4-Dimethylbenzyl (aromatic), 2-chloro-5-fluorophenyl acetamide 484.95 High lipophilicity (predicted LogP ≈ 3.8); potential for enhanced target binding via aromatic interactions.
Analog 1 : N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Isobutyl (aliphatic) substituent 409.86 Reduced steric bulk compared to dimethylbenzyl; may improve solubility but lower binding affinity.
Analog 2 : 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide Thioacetamide linkage, 4-fluorophenyl, trifluoromethyl 553.98 Sulfur linkage increases electronegativity; trifluoromethyl enhances metabolic stability.
Analog 3 : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide Difluorobenzyl, tetrahydropyrimidine core 447.87 Saturated pyrimidine ring may reduce planarity, affecting membrane permeability.

Key Findings from Comparative Analysis

Substituent Impact on Lipophilicity: The 3,4-dimethylbenzyl group in the target compound contributes to higher lipophilicity (predicted LogP ≈ 3.8) compared to the isobutyl substituent in Analog 1 (LogP ≈ 2.9). This difference could influence cellular uptake and protein-binding efficiency .

Binding Interactions: Aromatic substituents (e.g., dimethylbenzyl, fluorophenyl) may engage in π-π stacking with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors. In contrast, aliphatic groups (e.g., isobutyl) might prioritize solubility over target affinity .

Synthetic Accessibility :

  • Compounds with carbodiimide-mediated couplings (e.g., Analog 3) share synthetic pathways with the target compound, suggesting scalable production using DMF/DMAP conditions .

Structural Flexibility :

  • Saturation of the pyrimidine ring (Analog 3) reduces conformational rigidity, which could lower potency but improve bioavailability .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its formation?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Reaction of 3,4-dimethylbenzylamine with thieno[3,2-d]pyrimidine derivatives to form the core structure.
  • Acetamide coupling : Introduction of the 2-chloro-5-fluorophenyl group via nucleophilic substitution or amide bond formation . Key intermediates include thieno[3,2-d]pyrimidin-2,4-dione and halogenated aryl acetamide precursors. Reaction purity is monitored using HPLC or TLC at each stage .

Q. How is the compound structurally characterized to confirm its identity?

Structural validation employs:

  • X-ray crystallography : To resolve the 3D arrangement of the thienopyrimidine core and substituents .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ ~170 ppm), and methyl groups (δ ~2.3 ppm) .
  • FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based kinetic assays.
  • Cellular viability : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DoE)?

DoE frameworks identify critical parameters:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C).
  • Response surface modeling : Predict optimal conditions for cyclization steps, reducing byproducts like unreacted thienopyrimidine intermediates . Example: A Central Composite Design (CCD) reduced reaction time by 40% while maintaining >90% yield .

Q. How to resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural nuances : Compare substituent effects (e.g., 3,4-dimethylbenzyl vs. 4-fluorophenyl) using molecular docking to identify binding affinity differences .
  • Meta-analysis : Aggregate data from multiple studies to isolate trends in IC₅₀ values .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools include:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., EGFR kinase) over 100-ns trajectories .

Q. How does the compound’s crystal packing influence its solubility and stability?

X-ray data reveals:

  • Hydrogen bonding : Between the acetamide carbonyl and pyrimidine N-H groups, enhancing thermal stability (decomposition >250°C) .
  • π-π stacking : Aromatic rings from the thienopyrimidine core and 3,4-dimethylbenzyl group reduce aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., PEG 400) .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in the final product?

  • UHPLC-MS/MS : Detect halogenated byproducts (e.g., residual 2-chloro-5-fluoroaniline) at ppb levels.
  • Elemental analysis : Verify stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Scaffold modifications : Replace the 3,4-dimethylbenzyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents.
  • Bioisosteric replacement : Substitute the thienopyrimidine core with quinazoline or purine analogs .
  • Data analysis : Use hierarchical clustering to correlate substituent properties (Hammett constants) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.